
6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of iodine, chlorine, and fluorine atoms attached to a pyridine ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine rings followed by carboxylation. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: The compound is also a candidate for coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Halogenating Agents: For substitution reactions, reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) are commonly used.
Catalysts: Palladium-based catalysts are often employed in coupling reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: In chemistry, 6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities. Fluorinated pyridines are known to exhibit various pharmacological properties, and this compound is no exception. It is investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of herbicides, insecticides, and other agricultural products.
Mechanism of Action
The mechanism of action of 6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Chloro-3-fluoropyridine-6-carboxylic acid
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2-Chloro-5-fluoropyridine-3-carboxylic acid
Comparison: Compared to these similar compounds, 6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid is unique due to the presence of the iodine atom. This iodine substitution can significantly alter its chemical reactivity and biological activity, making it a distinct and valuable compound for various applications.
Properties
CAS No. |
514798-18-6 |
|---|---|
Molecular Formula |
C6H2ClFINO2 |
Molecular Weight |
301.44 g/mol |
IUPAC Name |
3-chloro-5-fluoro-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H2ClFINO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12) |
InChI Key |
SKIYTRDLENOUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)C(=O)O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


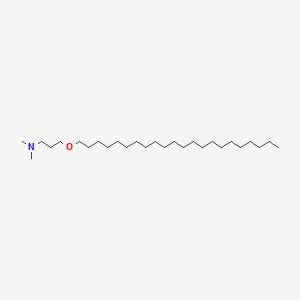
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
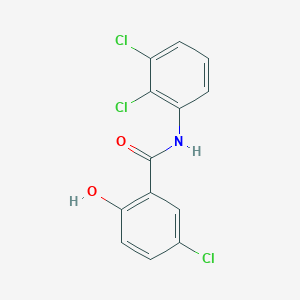
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
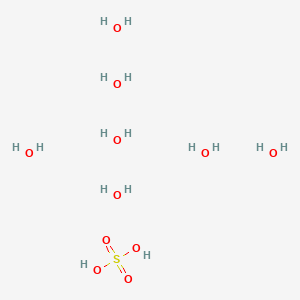
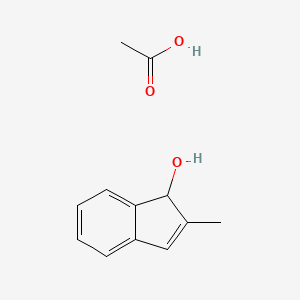
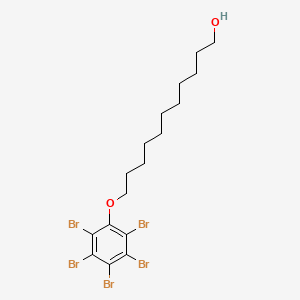
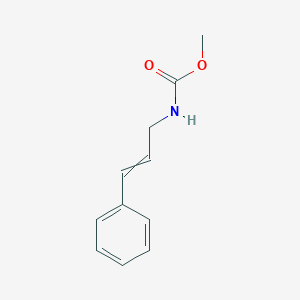
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
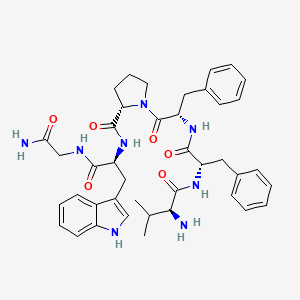
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

